molecular formula C6H4BrNO2S B1439639 4-Bromo-3-nitrobenzenethiol CAS No. 853308-07-3

4-Bromo-3-nitrobenzenethiol

Cat. No. B1439639
M. Wt: 234.07 g/mol
InChI Key: ISRPRXLDLXKKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-nitrobenzenethiol is a chemical compound with the molecular formula C6H4BrNO2S . It has gained immense attention from researchers around the world.


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-nitrobenzenethiol consists of a benzene ring substituted with a bromine atom, a nitro group, and a thiol group . The exact spatial arrangement of these substituents can influence the compound’s properties and reactivity.

Scientific Research Applications

  • Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

    • Application: This compound is a novel ortho-fluoroazobenzene that is photoactive in solution . It’s being studied for potential use in separations, advanced sensors, drug delivery, data storage, and molecular switches .
    • Methods: The synthesis and structure of this compound is described in the referenced study . It involves the creation of two crystallographically unique rotomers in the lattice .
    • Results: Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
  • 4-Bromo-3-methylbenzonitrile

    • Application: This compound was investigated by electronic structure calculations based on Density Functional Theory (DFT) carried out at HF methods .
    • Methods: The FTIR (400–4000 cm -1) and FT-Raman (50-3500 cm -1) spectra of 4B3MBN had been traced in the solid phase .
    • Results: The equilibrium geometrical parameters and vibrational assignments of 4B3MBN for the ground state had been deliberated through the theoretical methods invoking a basis set .

properties

IUPAC Name

4-bromo-3-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRPRXLDLXKKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitrobenzenethiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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